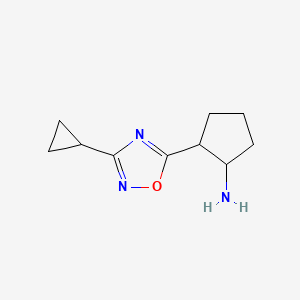
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
描述
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has shown significant inhibition against human fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling.
Efficacy Data
Recent studies have reported the following IC50 values for this compound:
| Target | IC50 (nM) | Assay Description |
|---|---|---|
| Human FABP4 | 43 | Assessed using Terbium time-resolved fluorescence energy transfer (TR-FRET) |
| Human FABP5 | 18 | Similar assay as above |
These results indicate a potent inhibitory effect on both FABP4 and FABP5, suggesting potential applications in metabolic disorders and obesity-related conditions .
Case Study 1: Antitumor Activity
In a recent investigation into the antitumor properties of oxadiazole derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure was analyzed using structure–activity relationship (SAR) studies to understand how modifications could enhance its efficacy. The results showed that the presence of the cyclopropyl moiety contributed positively to its anticancer activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro. The mechanism involved the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses. This suggests that the compound could be explored further for therapeutic applications in chronic inflammatory diseases .
Research Findings
A review of literature indicates that compounds containing oxadiazole rings often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer effects. The unique structure of this compound positions it as a promising candidate for drug development.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Significant cytotoxicity in multiple cancer cell lines |
| Anti-inflammatory | Reduction in cytokine production; modulation of NF-kB pathways |
| Lipid Metabolism | Potent inhibition of FABP4 and FABP5 |
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The presence of the cyclopropyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .
- A study demonstrated that derivatives of 1,2,4-oxadiazoles showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Properties :
-
Neurological Disorders :
- Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The oxadiazole ring is known for its ability to cross the blood-brain barrier, making it a suitable candidate for further research in this area .
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Agricultural Chemistry Applications
- Pesticide Development :
- Research into the herbicidal and insecticidal properties of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine shows promise for agricultural applications. Its ability to target specific enzymes in pests or plants could lead to the development of selective herbicides or insecticides with reduced environmental impact .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines compared to controls, suggesting that modifications to the oxadiazole structure can enhance its therapeutic potential.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone around discs containing the compound, indicating its effectiveness as an antibacterial agent.
属性
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXWKVPZOJCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=NC(=NO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















